molecular formula C15H15NO2 B386279 N-(4-phenoxyphenyl)propanamide

N-(4-phenoxyphenyl)propanamide

Cat. No.: B386279
M. Wt: 241.28g/mol
InChI Key: IYSAOZFRXQYCDR-UHFFFAOYSA-N
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Description

N-(4-Phenoxyphenyl)propanamide is an amide derivative characterized by a propanamide backbone substituted with a 4-phenoxyphenyl group at the nitrogen atom. Its molecular formula is C₁₅H₁₅NO₂ (molecular weight: 241.29 g/mol).

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28g/mol

IUPAC Name

N-(4-phenoxyphenyl)propanamide

InChI

InChI=1S/C15H15NO2/c1-2-15(17)16-12-8-10-14(11-9-12)18-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,16,17)

InChI Key

IYSAOZFRXQYCDR-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Propanamide Derivatives

The following table and analysis highlight structural variations, synthetic yields, and functional properties of N-(4-phenoxyphenyl)propanamide relative to key analogs:

Compound Name Substituents Molecular Formula (Weight) Key Properties Reference
This compound Phenoxyphenyl group attached to amide nitrogen C₁₅H₁₅NO₂ (241.29 g/mol) Aromatic, electron-rich; potential for π-π interactions.
N-(4-Hydroxyphenyl)propanamide Hydroxyphenyl group C₉H₁₁NO₂ (165.19 g/mol) Hydrogen-bonding capability; known as a paracetamol impurity (Paracetamol Impurity B).
N-[(4-Fluorophenyl)methyl]-2-(4-methylphenoxy)propanamide Fluorophenylmethyl and methylphenoxy groups C₁₇H₁₈FNO₂ (299.33 g/mol) Enhanced lipophilicity due to fluorine and methyl groups; synthetic yield: 74–94%.
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide Chlorophenethyl and isobutylphenyl groups C₂₀H₂₃ClNO (328.86 g/mol) Ibuprofen derivative; anti-inflammatory potential; characterized by NMR/MS.
4-Fluoroisobutyrylfentanyl (4F-iBF) Fluorophenyl and piperidinyl groups C₂₂H₂₆FN₂O (368.46 g/mol) Opioid activity; structural analog of fentanyl with modified piperidine substituents.
N-[4-((4-Acetamidophenyl)sulfonyl)phenyl]propanamide Sulfonyl and acetamidophenyl groups C₁₇H₁₈N₂O₄S (346.40 g/mol) Sulfonamide functionality; targets enzymes (e.g., carbonic anhydrase inhibitors).

Key Structural and Functional Insights

Electron-Donating Groups (EDGs): The phenoxyphenyl group in this compound may enhance solubility in nonpolar environments compared to hydroxylated analogs like N-(4-hydroxyphenyl)propanamide .

Chlorine-containing derivatives (e.g., N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide) require optimized conditions (e.g., Al₂O₃ chromatography) for purification due to polar intermediates .

Biological Relevance :

  • Opioid Analogs : 4F-iBF demonstrates that fluorination at the phenyl ring and substitution on the piperidine ring critically modulate opioid receptor affinity .
  • Anti-Inflammatory Agents : The ibuprofen-derived propanamide () highlights the role of isobutylphenyl groups in mimicking NSAID activity .

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